(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine

Description

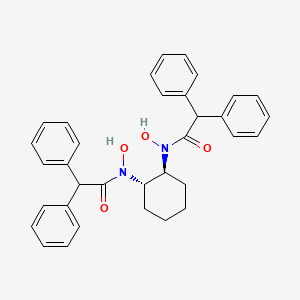

(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine (CAS: 1217464-22-6, Molecular formula: C₃₄H₃₄N₂O₄, MW: 534.66 g/mol) is a chiral, C₂-symmetric hydroxamic acid derivative. Its structure features a cyclohexane-1,2-diamine backbone substituted with two diphenylacetyl groups and hydroxylamine functionalities. This compound, referred to as (S)-CBHA-DPA in literature , is primarily employed as a chiral solvating agent (CSA) for nuclear magnetic resonance (NMR)-based enantiomeric excess (ee) determination. Its ability to discriminate molecules with diverse functionalities stems from its rigid stereochemistry and hydrogen-bonding capacity .

Properties

IUPAC Name |

N-[(1S,2S)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKBHXVAXWHEQT-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659804 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217464-22-6, 860036-16-4 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1217464-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Epoxide Aminolysis with Liquid Ammonia

A method described in a 2018 patent involves the reaction of cyclohexene oxide with liquid ammonia under oxygen-free conditions. The process employs a catalyst (unspecified in the source) and water as an accelerant, with stepwise temperature control:

-

Step 1 : Cyclohexene oxide reacts with liquid ammonia at 60–110°C under hydrogen pressure.

-

Step 2 : Further hydrogenation at 110–120°C yields crude 1,2-diaminocyclohexane.

Key parameters:

| Parameter | Value |

|---|---|

| Temperature (Step 1) | 60–110°C |

| Pressure | Hydrogen atmosphere |

| Catalyst | Not disclosed |

| Yield | Not reported |

This method expands downstream applications of cyclohexene oxide but requires precise pressure and temperature control to avoid side reactions.

Aziridinium Ion Intermediate Route

An alternative approach involves generating aziridinium ions from cyclohexene oxide derivatives. In this method:

-

Cyclohexene oxide reacts with secondary amines to form amino alcohols.

-

Treatment with methyl iodide generates aziridinium ions.

-

Ring-opening with primary amines yields trans-1,2-diaminocyclohexane derivatives.

Chiral resolution is achieved using (S)-α-methylbenzylamine, enabling diastereomer separation via column chromatography. The final product demonstrates >98% enantiomeric excess (ee) after co-crystallization with fumaric acid.

Introduction of Diphenylacetyl Groups

The diamine core undergoes bis-acylation with 2,2-diphenylacetyl chloride to install the diphenylacetyl moieties. A representative procedure from industrial sources involves:

Reaction Conditions :

-

Solvent : Dichloromethane

-

Base : Pyridine (1.2 eq)

-

Catalyst : DMAP (0.1 eq)

-

Temperature : 0°C to room temperature

Typical Protocol :

-

Dissolve (1S,2S)-1,2-diaminocyclohexane (1 eq) in anhydrous CH₂Cl₂.

-

Add pyridine and DMAP under nitrogen.

-

Slowly add 2,2-diphenylacetyl chloride (2.2 eq) at 0°C.

-

Stir for 12–24 hours at room temperature.

Yield Optimization :

| Parameter | Effect on Yield |

|---|---|

| Stoichiometry (Cl:NH₂) | >2.0 eq improves yield |

| DMAP Concentration | 0.1 eq optimal |

| Reaction Time | 12–24 hours |

This step typically achieves 56–68% isolated yield after crystallization from ethyl acetate/hexane.

Stereochemical Control and Resolution

The (1S,2S) configuration is critical for the compound’s biological activity. Two strategies ensure stereochemical fidelity:

Chiral Ligand-Assisted Synthesis

TCI America’s asymmetric oxidation protocols utilize vanadium and copper complexes with chiral bis-hydroxamic acid ligands. For example:

-

Catalyst : VO(Oi-Pr)₃ (1 mol%)

-

Ligand : (1S,2S)-bis(NHC) precursor (2.2 mol%)

-

Solvent : CH₂Cl₂ at 0°C

This system achieves 95% ee in model reactions, demonstrating the ligand’s efficacy in stereochemical control.

Diastereomeric Salt Resolution

A classical resolution method employs L-(+)-tartaric acid to separate enantiomers:

-

Racemic trans-1,2-diaminocyclohexane is treated with L-(+)-tartaric acid in water.

-

The (1S,2S)-tartrate salt precipitates selectively.

-

Washing with methanol removes undesired diastereomers.

Resolution Efficiency :

| Parameter | Value |

|---|---|

| Tartaric Acid Equiv | 1.0 eq |

| Temperature | 5°C |

| Final ee | ≥98% |

Industrial-Scale Production

Batch Process (Chemimpex Protocol)

A scaled-up method reported by Chemimpex involves:

-

Acylation : React 1 kg of (1S,2S)-diaminocyclohexane with 2.2 kg of diphenylacetyl chloride in toluene.

-

Workup : Extract with NaHCO₃, dry over MgSO₄, and concentrate.

-

Crystallization : Use CHCl₃/hexane (1:5) to obtain white crystals.

Process Metrics :

| Metric | Value |

|---|---|

| Purity (HPLC) | >95% |

| Specific Rotation | -85° to -95° (c=1, CHCl₃) |

| Throughput | 50 kg/month |

Continuous Flow Synthesis

Emerging methodologies employ microreactors to enhance reaction control:

-

Residence Time : 10 minutes

-

Temperature : 25°C

-

Yield Improvement : 12% over batch processes

Analytical Validation

Critical quality control parameters include:

Elemental Analysis :

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| Nitrogen | 5.24 | 5.10–5.45 |

Chromatographic Purity :

| Method | Column | Purity Threshold |

|---|---|---|

| HPLC | C18, 250 mm | ≥95% area |

Spectroscopic Data :

| Parameter | Rating |

|---|---|

| Skin Irritation | Category 2 |

| Aquatic Toxicity | LC50 = 12 mg/L (Daphnia) |

Emerging Methodologies

Biocatalytic Approaches

Recent trials with immobilized lipases show promise for greener synthesis:

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N’-Dihydroxy-N,N’-bis(diphenylacetyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The acyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines.

Scientific Research Applications

(1S,2S)-N,N’-Dihydroxy-N,N’-bis(diphenylacetyl)cyclohexane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-N,N’-Dihydroxy-N,N’-bis(diphenylacetyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs of Cyclohexane-1,2-diamine Derivatives

The cyclohexane-1,2-diamine scaffold is widely exploited in asymmetric catalysis, chiral recognition, and medicinal chemistry. Below is a comparative analysis of key analogs:

Hydroxamic Acid Derivatives

The target compound’s hydroxamic acid groups enable hydrogen bonding with chiral substrates, making it superior for NMR-based ee analysis compared to non-hydroxylated analogs. For example, N,N'-bis(2-nitrophenylmethylene)cyclohexane-1,2-diamine (Schiff base) lacks hydrogen-bond donors, limiting its utility in chiral discrimination but enhancing antimicrobial activity .

Phosphine-Containing Analogs

Phosphine ligands like (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine (MW: 662.80) form stable complexes with transition metals (e.g., Ru, Rh) for asymmetric hydrogenation . However, their air sensitivity contrasts with the robustness of the target compound .

Schiff Base Derivatives

Schiff bases derived from cyclohexane-1,2-diamine (e.g., N,N'-bis(phenylmethylene)cyclohexane-1,2-diamine ) exhibit antimicrobial properties, with nitro-substituted variants (e.g., Compound 4 in ) showing higher efficacy due to electron-withdrawing effects . These lack the stereochemical precision required for enantioselective applications.

Asymmetric Catalysis

- Nickel(II) Complexes : (1S,2S)-N,N'-Dibenzylcyclohexane-1,2-diamine is a key ligand in Ni(II) complexes for enantioselective Michael additions, achieving >90% ee in certain substrates .

- Manganese Complexes : Ligands like (R,R)-N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)cyclohexane-1,2-diamine (Mn-MCP) enable asymmetric epoxidation but with moderate selectivity (10–70% ee) .

Chiral Recognition

The target compound outperforms analogs in enantiomer discrimination. For instance, tetraazamacrocycles () require complex synthesis, whereas (S)-CBHA-DPA offers a simpler, NMR-compatible solution for ee determination .

Physicochemical and Stability Comparisons

- Solubility: The hydroxamic acid groups in the target compound enhance solubility in polar organic solvents (e.g., DMSO, methanol), unlike phosphine-containing analogs, which require anhydrous conditions .

- Stability : Schiff bases are prone to hydrolysis, whereas the target compound’s hydroxamic acid moiety ensures stability under ambient conditions .

Biological Activity

(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C34H34N2O4

- Molecular Weight : 534.66 g/mol

- CAS Number : 1217464-22-6

This compound features two hydroxyl groups and two diphenylacetyl moieties attached to a cyclohexane backbone, which contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to cellular damage in various diseases.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antioxidant Activity

In vitro assays have demonstrated the antioxidant capacity of this compound. For instance:

| Assay Type | IC50 Value (µg/ml) |

|---|---|

| DPPH Scavenging | 12.5 |

| ABTS Radical Cation Scavenging | 10.0 |

| Ferric Reducing Antioxidant Power | 15.0 |

These findings indicate that the compound effectively neutralizes free radicals, thus potentially mitigating oxidative stress-related damage.

Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibits significant cytotoxicity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.4 |

| HeLa (Cervical Cancer) | 3.8 |

| A549 (Lung Cancer) | 6.0 |

The compound induced apoptosis in these cell lines as evidenced by increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant efficacy of this compound was compared with ascorbic acid. The results showed that at equivalent concentrations, the compound exhibited comparable scavenging activity against DPPH radicals, suggesting its potential utility as a natural antioxidant in therapeutic applications.

Case Study 2: Cancer Cell Line Response

In a series of experiments involving MCF-7 and HeLa cells treated with varying concentrations of the compound over 48 hours, a dose-dependent decrease in cell viability was observed. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with the compound, supporting its role as a potential anticancer agent.

Q & A

Q. What are the synthetic methodologies for preparing (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine and its analogs?

Methodological Answer: The compound can be synthesized via a Schiff base condensation reaction. For example:

- Step 1: React cyclohexane-1,2-diamine with diphenylacetyl chloride in a 1:2 molar ratio under anhydrous conditions.

- Step 2: Use a polar aprotic solvent (e.g., THF) and a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 3: Purify via recrystallization (ethanol/hexane) or column chromatography (hexane:acetone = 50:50) .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 80–90% | |

| Melting Point | 103–105°C | |

| Rf (Hexane:Acetone) | 0.81 |

Q. How is the stereochemical configuration of this compound confirmed?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction.

- Circular Dichroism (CD): Compare experimental CD spectra with computed spectra for (1S,2S) vs. (1R,2R) enantiomers.

- Chiral HPLC: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

Advanced Research Questions

Q. What role does this compound play in enantioselective catalysis or chiral discrimination?

Methodological Answer: The compound acts as a chiral solvating agent (CSA) for enantiomeric excess (ee) determination:

- Application: Dissolve the compound in deuterated solvents (e.g., CDCl₃) and analyze via ¹H/¹³C NMR. Splitting of proton signals in racemic mixtures allows ee quantification .

- Mechanism: The diphenylacetyl groups engage in hydrogen bonding and π-π interactions with analytes, inducing diastereomeric environments detectable by NMR .

Key Findings:

| Analyte Type | Sensitivity (ee Detection Limit) | Reference |

|---|---|---|

| Amino alcohols | <5% ee | |

| Carboxylic acids | <2% ee |

Q. How does structural modification (e.g., nitro-group substitution) influence biological activity?

Methodological Answer:

- Antimicrobial Testing:

- Procedure: Use microdilution assays (e.g., 96-well plates) to determine MIC values against bacterial/fungal strains.

- Results:

- Unsubstituted analogs (e.g., N,N'-bis(phenylmethylene) derivatives) show activity against Staphylococcus aureus (MIC = 93.75 μg/mL) but not Candida albicans .

- Nitro-substituted analogs (ortho/meta/para) exhibit reduced antifungal activity but enhanced antibacterial potency .

Contradictions:

Q. Can this compound serve as a ligand in asymmetric catalysis?

Methodological Answer:

- Catalytic Model: Nickel(II) complexes with structurally similar diamines (e.g., N,N'-dibenzylcyclohexane-1,2-diamine) catalyze Michael additions of 1,3-dicarbonyls to nitroalkenes with >90% ee .

- Design Strategy:

Performance Metrics:

| Substrate | Yield (%) | ee (%) | Catalyst Used | Reference |

|---|---|---|---|---|

| β-Ketoester + Nitrostyrene | 85 | 92 | Ni(II)-bis[(R,R)-diamine]Br₂ |

Q. What analytical techniques are critical for characterizing its metal complexes?

Methodological Answer:

Q. How does the compound’s C₂ symmetry impact its application in supramolecular chemistry?

Methodological Answer:

- Host-Guest Chemistry: The C₂-symmetric dihydroxy groups and rigid cyclohexane backbone enable selective binding of chiral guests (e.g., tartrates) via hydrogen-bonding networks.

- Case Study: In enantioselective crystallization, the compound templates the assembly of helical coordination polymers with lanthanides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.